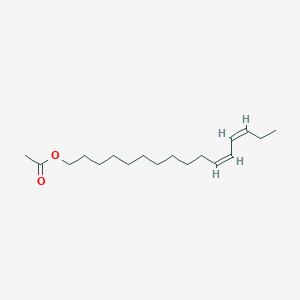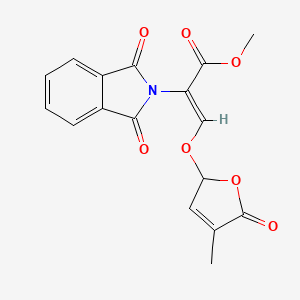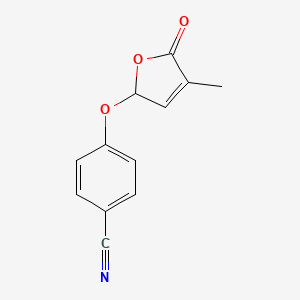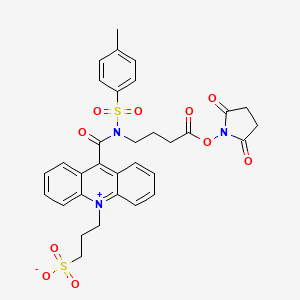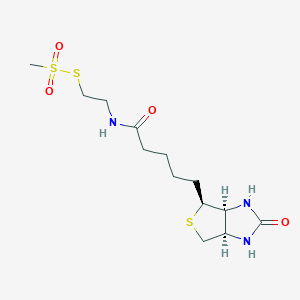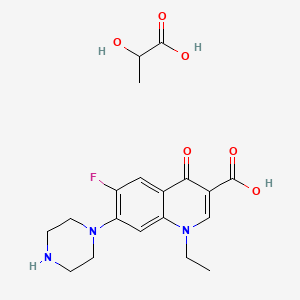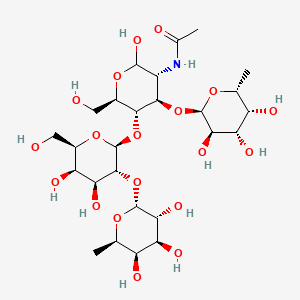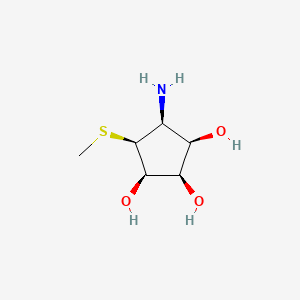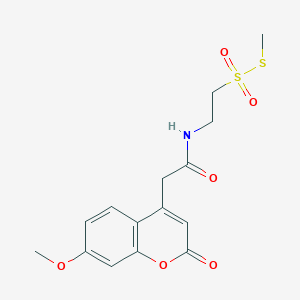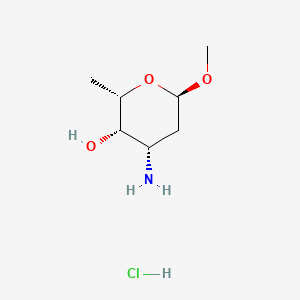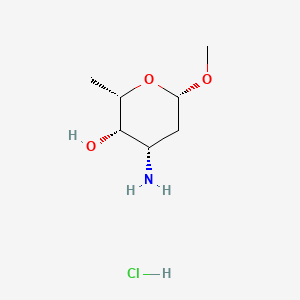
4-Pregnen-17alpha,20beta-diol-3-one-20-sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pregnen-17alpha,20beta-diol-3-one-20-sulfate is a biochemical compound with the molecular formula C21H32O6S and a molecular weight of 412.54. It is a C-21 steroid hormone that supports embryogenesis and is used primarily in proteomics research .
Wirkmechanismus
Target of Action
4-Pregnen-17alpha,20beta-diol-3-one-20-sulfate is a steroid hormone naturally synthesized in the adrenal cortex, ovary, and placenta . It primarily targets the endocrine system and plays a crucial role in various biological processes.
Mode of Action
The compound interacts with its targets by binding to specific steroid hormone receptors . This binding triggers a cascade of biochemical reactions that lead to changes in cellular function .
Biochemical Pathways
The compound affects several biochemical pathways. It has been employed to investigate the impact of progesterone on carbohydrate, lipid, and protein metabolism . It also plays a role in the regulation of testosterone biosynthesis in rat Leydig cells .
Result of Action
The molecular and cellular effects of the compound’s action are diverse, reflecting its wide range of targets. For example, it has been shown to increase fertility and paternity in goldfish , suggesting a role in reproductive function.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Pregnen-17alpha,20beta-diol-3-one-20-sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different research applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained .
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound .
Wissenschaftliche Forschungsanwendungen
4-Pregnen-17alpha,20beta-diol-3-one-20-sulfate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a precursor for synthesizing other steroid hormones. In biology, it is used to study embryogenesis and hormone regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 4-Pregnen-17alpha,20beta-diol-3-one
- 17alpha,20beta-Dihydroxy-4-pregnen-3-one
- 4-Pregnen-17alpha,20alpha-diol-3-one
Uniqueness: 4-Pregnen-17alpha,20beta-diol-3-one-20-sulfate is unique due to its sulfate group, which enhances its solubility and stability compared to other similar compounds. This feature makes it particularly useful in proteomics research and other scientific applications .
Eigenschaften
IUPAC Name |
[(1R)-1-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl] hydrogen sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O6S/c1-13(27-28(24,25)26)21(23)11-8-18-16-5-4-14-12-15(22)6-9-19(14,2)17(16)7-10-20(18,21)3/h12-13,16-18,23H,4-11H2,1-3H3,(H,24,25,26)/t13-,16?,17?,18?,19+,20+,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFRLXUMZOYPOT-ZODIUPBPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@]1(CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C)O)OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676116 |
Source


|
| Record name | (8xi,9xi,14xi,20R)-17-Hydroxy-3-oxopregn-4-en-20-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138949-80-1 |
Source


|
| Record name | (8xi,9xi,14xi,20R)-17-Hydroxy-3-oxopregn-4-en-20-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

